
Diphemanil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diphenylmethylene)-1,1-dimethylpiperidin-1-ium is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Neonates and Infants Diphemanil methylsulphate (DMS), an antimuscarinic agent, has been extensively studied for its pharmacokinetics in neonates and infants. Research has focused on understanding its absorption, distribution, metabolism, and excretion in this demographic, given its wide use for vagal hypertonia-related symptoms in infants (ParienTe-khayaT et al., 1996).
Heart Rate Variability in Infants with ALTE The effects of Diphemanil Methylsulfate on heart rate variability, especially in infants with apparent life-threatening events (ALTE), have been the subject of study. This research aims to understand how the drug's vagolytic action manifests in clinical practice (Charollais et al., 1996).
Comparative Studies with Other Bronchodilator Agents Studies have compared diphemanil with other parasympatholytic bronchodilator agents like ipratropium bromide. These comparisons are crucial in understanding the relative potency, mode of action, and site of activity in the bronchial tree of these drugs (Diamond & O'Donnell, 1981).
Treatment of Reflex Vagal Hypertonia in Infants Diphemanil has been used to treat reflex symptomatic bradycardia in infants. Studies have assessed the clinical efficacy of the treatment, looking at improvements in oculo-cardiac reflex (OCR) and Holter monitoring data (Lucet et al., 1987).
Stability Studies of Pharmaceutical Formulations Research has also been conducted on the stability of diphemanil methylsulfate in pharmaceutical formulations, which is key for ensuring the effectiveness and safety of the drug in long-term storage conditions (Houri et al., 2002).
Potential Side Effects in Premature Infants There have been studies focusing on the potential side effects of diphemanil in premature infants, particularly its ability to induce atrio-ventricular (AV) block. These studies are critical for understanding the risk-benefit profile of the drug in vulnerable populations (Bennasr et al., 1993).
Long-Term Anticholinergic Therapy Diphemanil has been effective in long-term anticholinergic therapy, particularly for the relief of pain from gastric and duodenal ulcers. Its effectiveness and side effect profile in this context have been documented (Riese, 2005).
Treatment of Frey's Syndrome The efficacy of topical 2% diphemanil methylsulfate in treating Frey's Syndrome has been evaluated, showing its potential in providing relief for patients suffering from this condition (Laccourreye et al., 1990).
Pharmacokinetic Parameters in Different Populations The pharmacokinetic parameters of diphemanil have been studied in various populations, including healthy subjects, to provide a comprehensive understanding of the drug's behavior in the body (Vidal et al., 2004).
Electrophysiological Effects and Arrhythmogenic Potential Investigations into the electrophysiological effects and arrhythmogenic potential of diphemanil on rabbit Purkinje fibers have been undertaken to correlate clinical observations of QT prolongation in pediatrics (Adamantidis et al., 1998).
Eigenschaften
CAS-Nummer |
15394-62-4 |
|---|---|
Molekularformel |
C20H24N+ |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1 |
InChI-Schlüssel |
LCTZPQRFOZKZNK-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
Kanonische SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
Andere CAS-Nummern |
15394-62-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
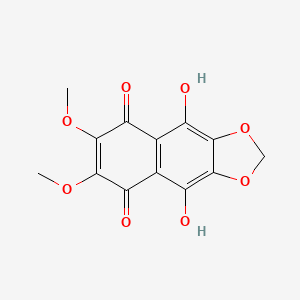
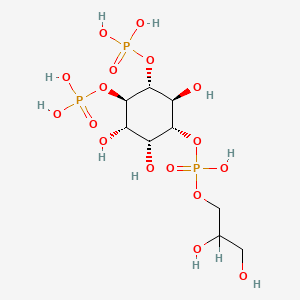
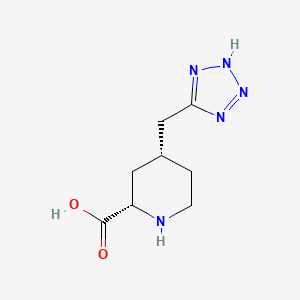
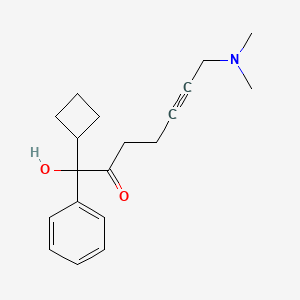
![(-)-Methyl 4-[2-(2-hydroxy-3-phenoxypropylamino)ethoxy]phenoxyacetate](/img/structure/B1209358.png)
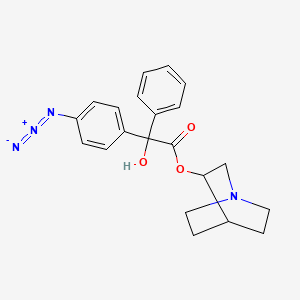
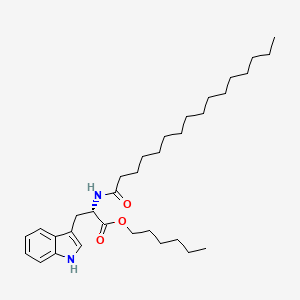

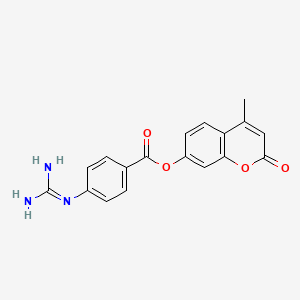
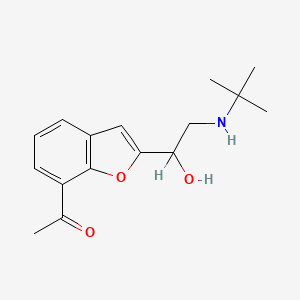
![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)
